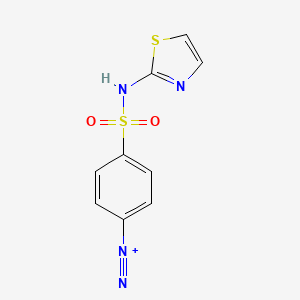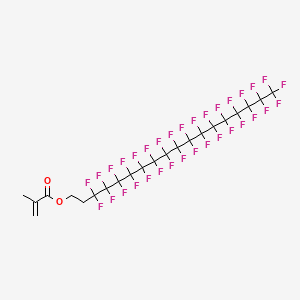
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl methacrylate is a fluorinated methacrylate compound. It is characterized by its long perfluorinated alkyl chain, which imparts unique properties such as low surface energy, high chemical resistance, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl methacrylate typically involves the esterification of methacrylic acid with a perfluorinated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl methacrylate can undergo various chemical reactions, including:
Polymerization: The methacrylate group can participate in free radical polymerization to form polymers and copolymers.
Substitution: The fluorinated alkyl chain can undergo nucleophilic substitution reactions, although these reactions are typically slow due to the strong C-F bonds.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and the corresponding perfluorinated alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as amines or thiols can be used, often requiring elevated temperatures and prolonged reaction times.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed, typically under reflux.
Major Products
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and perfluorinated alcohols, which can be further utilized in various chemical processes.
科学的研究の応用
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as low surface energy and high chemical resistance.
Biology: Employed in the development of biomaterials with anti-fouling properties, which are useful in medical devices and implants.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable, hydrophobic coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants that require high durability and resistance to harsh environments.
作用機序
The unique properties of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl methacrylate are primarily due to its long perfluorinated alkyl chain. This chain imparts hydrophobicity and chemical resistance by creating a barrier that repels water and resists chemical attack. The methacrylate group allows for polymerization, enabling the formation of polymers with tailored properties. The compound’s mechanism of action in biological systems involves the formation of stable, non-reactive surfaces that prevent protein adsorption and cell adhesion, making it valuable in anti-fouling applications.
類似化合物との比較
Similar Compounds
Perfluorooctyl methacrylate: Similar in structure but with a shorter perfluorinated chain, resulting in different physical properties.
Perfluorodecyl methacrylate: Another related compound with a different chain length, affecting its hydrophobicity and chemical resistance.
Perfluorododecyl methacrylate: Similar in functionality but with variations in chain length and resulting properties.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl methacrylate stands out due to its exceptionally long perfluorinated chain, which provides superior hydrophobicity and chemical resistance compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring extreme durability and resistance to harsh conditions.
特性
CAS番号 |
59778-97-1 |
|---|---|
分子式 |
C22H9F33O2 C16F33CH2CH2OC(O)C(CH3)=CH2 |
分子量 |
932.3 g/mol |
IUPAC名 |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H9F33O2/c1-5(2)6(56)57-4-3-7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)15(39,40)16(41,42)17(43,44)18(45,46)19(47,48)20(49,50)21(51,52)22(53,54)55/h1,3-4H2,2H3 |
InChIキー |
XLGBPNZHUPJRPB-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


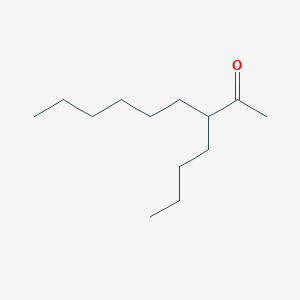

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)

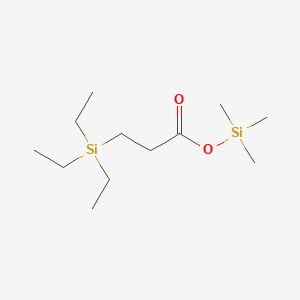
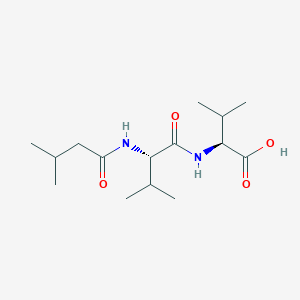
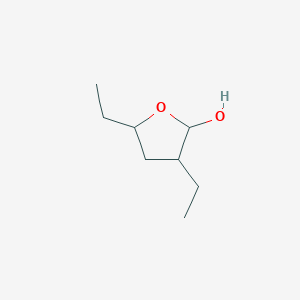
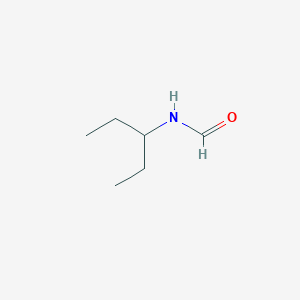
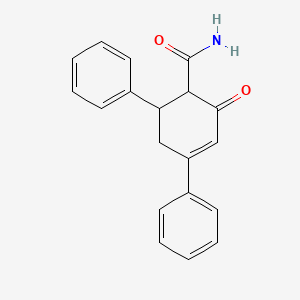
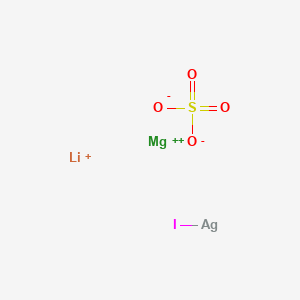

silane](/img/structure/B14611095.png)
